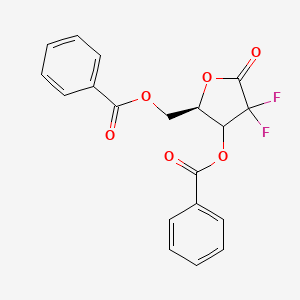
Isopropyl-d7 Triphenylphosphonium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-d7 Triphenylphosphonium Bromide: is a deuterated analog of Isopropyl Triphenylphosphonium Bromide. It is a compound that contains a triphenylphosphonium cation and a bromide anion, with the isopropyl group being deuterated. This compound is primarily used in organic synthesis and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Isopropyl-d7 Triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with isopropyl bromide in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (non-deuterated hydrogen) into the product. The reaction can be represented as follows:
Ph3P+CD3CD2Br→Ph3P+CD3CD2Br−
where Ph represents a phenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation has been reported to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl-d7 Triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield triphenylphosphine oxide and isopropanol.
Applications De Recherche Scientifique
Chemistry: Isopropyl-d7 Triphenylphosphonium Bromide is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes . Its deuterated form is valuable in mechanistic studies and isotope labeling experiments.
Biology and Medicine: In biological research, the compound is used in studies involving phosphonium salts, which have applications in mitochondrial targeting and drug delivery systems.
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Isopropyl-d7 Triphenylphosphonium Bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate that reacts with carbonyl compounds to produce alkenes. The deuterium atoms in the isopropyl group can provide insights into reaction mechanisms through isotope effects.
Comparaison Avec Des Composés Similaires
Isopropyl Triphenylphosphonium Bromide: The non-deuterated analog, used in similar applications but without the benefits of deuterium labeling.
Methyl Triphenylphosphonium Bromide: Another phosphonium salt with a methyl group instead of an isopropyl group.
Benzyl Triphenylphosphonium Bromide: Contains a benzyl group and is used in different synthetic applications.
Uniqueness: Isopropyl-d7 Triphenylphosphonium Bromide is unique due to its deuterium content, which makes it particularly useful in isotope labeling studies and mechanistic investigations. The presence of deuterium can alter reaction kinetics and provide valuable information about reaction pathways.
Propriétés
Numéro CAS |
1158083-38-5 |
|---|---|
Formule moléculaire |
C21H22BrP |
Poids moléculaire |
392.327 |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1/i1D3,2D3,18D; |
Clé InChI |
HSOZCYIMJQTYEX-IAEYDMPTSA-M |
SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Synonymes |
[1-(Methyl-d3)ethyl-1,2,2,2-d4]triphenyl-phosphonium-d7 Bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)


![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)
